T2AA

Description

Structure

3D Structure

Properties

IUPAC Name |

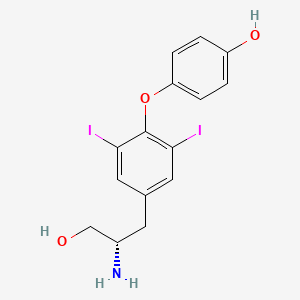

4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15I2NO3/c16-13-6-9(5-10(18)8-19)7-14(17)15(13)21-12-3-1-11(20)2-4-12/h1-4,6-7,10,19-20H,5,8,18H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOSKXJRVWVXRI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(CO)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C[C@@H](CO)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

T2AA PCNA Inhibitor: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proliferating Cell Nuclear Antigen (PCNA) is a critical hub for DNA replication and repair, making it a compelling target for cancer therapy. T2AA, a small molecule inhibitor of PCNA, has emerged as a significant tool for investigating the consequences of disrupting PCNA's multifaceted functions. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its molecular interactions, downstream cellular effects, and its potential to sensitize cancer cells to conventional chemotherapeutic agents. This document synthesizes preclinical data, outlines key experimental methodologies, and presents visual representations of the inhibitor's functional pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action

This compound exerts its effects by directly binding to PCNA and disrupting its critical protein-protein interactions. This inhibition leads to a cascade of events that compromise DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis, particularly in cancer cells.

Molecular Binding and Inhibition of Protein-Protein Interactions

Crystallographic studies have revealed that this compound binds to PCNA at two key locations: the PIP-box (PCNA-interacting protein box) binding cavity and a site adjacent to the subunit interface of the PCNA homotrimer.[1] The latter site is strategically located near the Lysine-164 (K164) residue, a critical site for PCNA monoubiquitination, a post-translational modification essential for the recruitment of translesion synthesis (TLS) DNA polymerases.[1]

By occupying these sites, this compound effectively disrupts the interaction between PCNA and a host of proteins that contain a PIP-box motif. Notably, this compound has been shown to inhibit the interaction of PCNA with:

-

DNA Polymerase δ (Polδ): A key replicative polymerase.[2][3][4]

-

p21 (WAF1/CIP1): A cyclin-dependent kinase inhibitor that also plays a role in DNA repair.[4]

-

Translesion Synthesis (TLS) Polymerases (Pol η and REV1): Specialized polymerases that are crucial for bypassing DNA lesions.[1]

The inhibition of the PCNA/PIP-box peptide interaction by this compound has been quantified with an IC50 value of approximately 1 µM.[1][4]

Downstream Cellular Consequences

The disruption of these vital protein-protein interactions by this compound leads to several significant downstream cellular effects:

-

Inhibition of DNA Replication: By preventing the association of Polδ with PCNA on the chromatin, this compound effectively stalls DNA replication forks, leading to the inhibition of de novo DNA synthesis.[2][4] This triggers a state of replicative stress, evidenced by the phosphorylation of Chk1 and RPA32.[2][4]

-

S-Phase Cell Cycle Arrest: As a direct consequence of DNA replication inhibition, cells treated with this compound arrest in the S-phase of the cell cycle.[2][4]

-

Induction of Apoptosis: The sustained replication stress and inability to complete DNA synthesis ultimately trigger programmed cell death, or apoptosis, in cancer cells.[2][4]

-

Inhibition of Translesion Synthesis (TLS): this compound's interference with the binding of Pol η and REV1 to monoubiquitinated PCNA impairs the cell's ability to perform translesion synthesis.[1] This is a critical mechanism for tolerating DNA damage, particularly the interstrand cross-links (ICLs) induced by platinum-based chemotherapy agents like cisplatin.[1]

Sensitization to Chemotherapy

A key therapeutic implication of this compound's mechanism of action is its ability to sensitize cancer cells to the cytotoxic effects of DNA damaging agents, most notably cisplatin.[5][6]

By inhibiting TLS, this compound prevents the repair of cisplatin-induced ICLs.[1] This leads to the persistence of these lesions, which can cause the collapse of replication forks and the formation of highly toxic DNA double-strand breaks (DSBs).[1][7] The increase in DSBs is confirmed by the enhanced formation of γH2AX and 53BP1 foci, as well as the upregulation of phospho-ATM and phospho-BRCA1, key proteins in the DSB response pathway.[1][7] The synergistic effect of this compound and cisplatin results in a significant increase in cancer cell death compared to treatment with either agent alone.[4][7]

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound.

| Parameter | Value | Assay | Reference |

| IC50 (PCNA/PIP-box peptide interaction) | ~1 µM | In vitro binding assay | [1][4] |

| Cell Line | Treatment | Effect | Quantitative Measure | Reference |

| U2OS | This compound | Inhibition of BrdU incorporation | Dose-dependent decrease | [1] |

| U2OS | This compound + Cisplatin | Increased DNA Damage | Significant increase in γH2AX foci | [2] |

| U2OS | This compound + Cisplatin | Decreased Clonogenic Survival | Significantly less than cisplatin alone | [1][7] |

Note: Specific IC50 values for this compound on various cancer cell lines and detailed quantitative data on apoptosis induction are not consistently available in the reviewed literature.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Sensitization to Cisplatin

Caption: this compound binds to PCNA, inhibiting interactions with key replication and repair proteins, leading to replication stress and sensitizing cells to cisplatin-induced DNA damage.

Experimental Workflow: Neutral Comet Assay

Caption: Workflow for assessing DNA double-strand breaks using the neutral comet assay after this compound treatment.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro PCNA-Protein Interaction Assay (Pull-down)

-

Protein Immobilization: Immobilize recombinant GST-tagged p21 or another PIP-box containing protein on glutathione-sepharose beads.

-

Incubation with PCNA: Incubate the immobilized protein with purified recombinant PCNA in a binding buffer (e.g., PBS with 0.1% Tween-20) in the presence of varying concentrations of this compound or DMSO (vehicle control).

-

Washing: Wash the beads extensively with the binding buffer to remove unbound PCNA.

-

Elution and Detection: Elute the bound proteins from the beads and analyze the presence of PCNA by SDS-PAGE and Western blotting using an anti-PCNA antibody.

Immunofluorescence Staining for γH2AX and 53BP1 Foci

-

Cell Culture and Treatment: Plate cells on coverslips and treat with this compound, cisplatin, or a combination for the desired time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against γH2AX and 53BP1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Acquire images using a fluorescence or confocal microscope and quantify the number and intensity of foci per nucleus.

Neutral Comet Assay

-

Cell Preparation: Treat cells with this compound and/or cisplatin, then harvest and resuspend a single-cell suspension in ice-cold PBS.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a chilled lysis solution to remove cell membranes and proteins, leaving behind the DNA nucleoids.

-

Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with a neutral electrophoresis buffer and apply a current. The fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and visualize the comets using a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.

Clinical Perspective

As of the latest available information, this compound has not entered clinical trials. However, the targeting of PCNA as a therapeutic strategy is an active area of research. Other small molecule inhibitors of PCNA, such as AOH1996 and ATX-101, have advanced into Phase I clinical trials for the treatment of various solid tumors.[3] The progress of these agents underscores the therapeutic potential of PCNA inhibition and provides a strong rationale for the continued investigation of compounds like this compound. The ability of PCNA inhibitors to synergize with established chemotherapies is a particularly promising avenue for future clinical development.

Conclusion

This compound is a potent and specific inhibitor of PCNA, acting through the disruption of key protein-protein interactions that are fundamental to DNA replication and repair. Its ability to induce replication stress, cell cycle arrest, and apoptosis in cancer cells, coupled with its capacity to sensitize these cells to conventional chemotherapy, makes it an invaluable research tool and a promising lead for the development of novel anticancer therapeutics. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for further preclinical and translational research aimed at harnessing the therapeutic potential of PCNA inhibition.

References

- 1. Neutral Comet Assay [bio-protocol.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Targeting the "Undruggable": Small-Molecule Inhibitors of Proliferating Cell Nuclear Antigen (PCNA) in the Spotlight in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. Facebook [cancer.gov]

- 6. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. facingourrisk.org [facingourrisk.org]

T2AA: A Comprehensive Technical Guide to its Discovery and Development as a PCNA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of T2AA, a novel small molecule inhibitor of the Proliferating Cell Nuclear Antigen (PCNA). This compound disrupts the crucial protein-protein interactions mediated by PCNA, leading to cell cycle arrest, apoptosis, and sensitization of cancer cells to DNA-damaging agents. This document details the quantitative data supporting its activity, comprehensive experimental protocols for key assays, and visual representations of its mechanism and relevant signaling pathways.

Introduction: The Discovery of a Novel PCNA Inhibitor

Proliferating Cell Nuclear Antigen (PCNA) is a homotrimeric ring-shaped protein that encircles DNA and acts as a central hub for a multitude of proteins involved in DNA replication and repair. Its critical role in these processes makes it an attractive target for cancer therapy. The discovery of this compound stemmed from the observation that the thyroid hormone 3,3',5-triiodothyronine (T3) could inhibit the binding of proteins containing a PCNA-interacting protein (PIP) box motif to PCNA.[1] Based on the co-crystal structure of the PCNA-T3 complex, this compound (T2 amino alcohol) was designed as a non-hormonal derivative of T3 to specifically disrupt these interactions.[1]

Mechanism of Action: Disrupting the PCNA Interactome

This compound exerts its inhibitory effects by physically binding to PCNA and obstructing its interaction with partner proteins.

Binding to PCNA

Crystallographic studies have revealed that this compound binds to PCNA in a 2:1 stoichiometry. One molecule of this compound occupies the hydrophobic pocket on PCNA that typically accommodates the PIP-box of interacting proteins.[2] A second this compound molecule binds to a shallower cavity at the interface between PCNA subunits, in proximity to the critical Lysine-164 residue.[2][3] This dual-site binding is crucial for its multifaceted inhibitory activity.

Inhibition of Protein-Protein Interactions

The primary mechanism of this compound is the disruption of the interaction between PCNA and proteins containing a PIP-box. This has been demonstrated to inhibit the association of PCNA with key players in DNA replication and repair, including:

-

DNA Polymerase δ (Pol δ): this compound effectively abolishes the interaction between PCNA and Pol δ in cellular chromatin, a critical step for processive DNA synthesis.[1]

-

p21: this compound inhibits the interaction between PCNA and the full-length p21 protein, which is one of the tightest known PCNA ligands.[1]

-

Translesion Synthesis (TLS) Polymerases: this compound hinders the interaction of monoubiquitinated PCNA with TLS polymerases such as Pol η and REV1.[2][3] This is significant as these polymerases are involved in bypassing DNA lesions, a mechanism often exploited by cancer cells to survive DNA damage.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

| Parameter | Value | Assay | Reference |

| IC50 | ~1 µM | Inhibition of PCNA/PIP-box peptide interaction | [1] |

| Ki | 4.21 ± 0.55 µM | FRET-based PCNA-p15 interaction assay | [4] |

| Binding Stoichiometry | 2:1 | X-ray Crystallography | [5] |

Table 1: In vitro inhibitory and binding constants of this compound.

Cellular Effects of this compound

The inhibition of PCNA-protein interactions by this compound translates into significant cellular consequences, particularly in cancer cells.

Inhibition of DNA Replication and Cell Cycle Arrest

By disrupting the function of the DNA replication machinery, this compound leads to the inhibition of de novo DNA synthesis.[1] This results in a stall of DNA replication forks, causing DNA replication stress.[1] Consequently, cells treated with this compound arrest in the S-phase of the cell cycle.[1]

Induction of Apoptosis and DNA Damage Response

The unresolved replication stress triggered by this compound leads to the induction of early apoptosis in cancer cells.[1] This is accompanied by the phosphorylation of key DNA damage response proteins, Chk1 and RPA32, in the chromatin.[1]

Synergy with DNA-Damaging Agents

A crucial aspect of this compound's therapeutic potential lies in its ability to sensitize cancer cells to conventional chemotherapeutic agents like cisplatin. This compound significantly inhibits translesion DNA synthesis, a pathway that cancer cells use to tolerate cisplatin-induced DNA cross-links.[1] By blocking this repair mechanism, this compound enhances the formation of DNA double-strand breaks (DSBs) and significantly increases the cytotoxicity of cisplatin.[2][3] This synergistic effect has been demonstrated by a significant increase in the phosphorylation of histone H2AX (a marker of DSBs) and a reduction in clonogenic survival when cells are treated with a combination of this compound and cisplatin.[1][2]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: this compound binds to PCNA, blocking PIP-box protein interactions and causing replication stress.

Experimental Workflow: Clonogenic Survival Assay

Caption: Workflow for assessing cell survival after this compound and/or cisplatin treatment.

Detailed Experimental Protocols

Inhibition of PCNA/PIP-box Peptide Interaction Assay (ELISA-based)

-

Coating: Coat a 96-well plate with recombinant human PCNA protein overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Incubation: Add a biotinylated PIP-box containing peptide (e.g., from p21) and varying concentrations of this compound to the wells. Incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add a TMB substrate solution and incubate in the dark until a blue color develops.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Cell Culture and Drug Treatment

-

Human cancer cell lines (e.g., U2OS, HeLa) are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

For experiments, cells are seeded at a predetermined density and allowed to attach overnight.

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution and then diluted to the final desired concentrations in the culture medium for treating the cells. Cisplatin is typically dissolved in saline.

Western Blotting for Phospho-Chk1 and Phospho-RPA32

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Chk1 (Ser345) and phospho-RPA32 (S4/S8) overnight at 4°C. Also, probe for total Chk1, total RPA32, and a loading control (e.g., β-actin or GAPDH).

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

-

Cell Collection: Harvest cells after this compound treatment by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the cell cycle distribution using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Interpretation: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Clonogenic Survival Assay

-

Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well in a 6-well plate) and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound, cisplatin, or a combination of both for a specified period (e.g., 24 hours).

-

Recovery: Replace the drug-containing medium with fresh medium and incubate the plates for 1-3 weeks, allowing colonies to form.

-

Fixation and Staining: When colonies are visible (at least 50 cells), wash the plates with PBS, fix the colonies with 6% glutaraldehyde, and stain with 0.5% crystal violet.

-

Colony Counting: Count the number of colonies in each well.

-

Calculation: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control. Plot the data as a survival curve.

Conclusion and Future Directions

This compound represents a promising first-in-class PCNA inhibitor with a well-defined mechanism of action. Its ability to disrupt DNA replication and repair processes, induce apoptosis, and synergize with established chemotherapeutics like cisplatin highlights its potential as a novel anti-cancer agent. Further preclinical development, including in vivo efficacy and toxicity studies, is warranted to translate these promising findings into clinical applications. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of cancer biology and drug development who are interested in further exploring the therapeutic potential of targeting PCNA.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. PCNA dependent cellular activities tolerate dramatic perturbations in PCNA client interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct interaction of proliferating cell nuclear antigen with the small subunit of DNA polymerase delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Small Molecule Inhibitor of Monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) Inhibits Repair of Interstrand DNA Cross-link, Enhances DNA Double Strand Break, and Sensitizes Cancer Cells to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of T2AA on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

T2 amino alcohol (T2AA) is a novel small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), a central scaffold protein in DNA replication and repair. By disrupting the interaction between PCNA and its partner proteins containing a PCNA-interacting protein (PIP) box, this compound effectively stalls DNA replication forks, leading to cell cycle arrest and the induction of apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effect on cell cycle progression, detailed experimental protocols for its study, and a summary of its quantitative effects on cell cycle distribution.

Introduction

The cell cycle is a tightly regulated process that ensures the faithful duplication and segregation of the genome. Proliferating Cell Nuclear Antigen (PCNA) plays a crucial role in this process by acting as a sliding clamp that encircles DNA and recruits a plethora of proteins involved in DNA synthesis, repair, and cell cycle control. The interaction between PCNA and its binding partners is primarily mediated through a conserved motif known as the PIP-box. The small molecule T2 amino alcohol (this compound) was designed as an inhibitor that specifically targets this interaction. By competitively binding to the PIP-box binding pocket on PCNA, this compound displaces essential proteins from the DNA replication and repair machinery, thereby inducing a state of replication stress. This guide will explore the downstream consequences of this compound-mediated PCNA inhibition on cell cycle progression.

Mechanism of Action: this compound-Induced Cell Cycle Arrest

This compound's primary mechanism of action is the disruption of PCNA-protein interactions, which leads to the stalling of DNA replication forks. This replication stress triggers a DNA damage response (DDR), resulting in the activation of checkpoint kinases and subsequent cell cycle arrest, primarily in the S-phase.

This compound-PCNA Signaling Pathway

The inhibition of PCNA by this compound initiates a signaling cascade that culminates in cell cycle arrest. This pathway involves the activation of the ATR-Chk1 signaling axis, a key regulator of the intra-S-phase checkpoint.

T2AA Binding to PCNA: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Proliferating Cell Nuclear Antigen (PCNA) is a critical hub for protein interactions that regulate DNA replication and repair. Its role in these fundamental cellular processes makes it a compelling target for therapeutic intervention, particularly in oncology. T2AA (T2 amino alcohol) is a small molecule inhibitor that has been identified to directly engage PCNA and modulate its function. This technical guide provides an in-depth overview of the binding of this compound to PCNA, including the specific binding sites, quantitative interaction data, detailed experimental protocols for studying this interaction, and the downstream consequences on cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals working on PCNA-targeted therapies.

Introduction to PCNA and the this compound Inhibitor

Proliferating Cell Nuclear Antigen (PCNA) is a homotrimeric protein that forms a ring-shaped clamp around DNA. This structure allows it to slide along the DNA duplex, acting as a mobile platform for a multitude of proteins involved in DNA synthesis, repair, and cell cycle control. PCNA orchestrates these processes by coordinating the recruitment and exchange of various enzymes and regulatory proteins at the replication fork.

This compound is a derivative of 3,3',5-triiodothyronine (T3) that has been developed as a specific, non-peptide small molecule inhibitor of PCNA. It has been shown to disrupt key protein-protein interactions mediated by PCNA, leading to the inhibition of DNA replication, cell cycle arrest, and sensitization of cancer cells to DNA damaging agents like cisplatin.

This compound Binding Sites on the PCNA Trimer

Structural and biochemical studies have revealed that this compound binds to the PCNA protein at two distinct sites, leading to its multifaceted inhibitory effects.

-

The PIP-Box Binding Pocket: One molecule of this compound binds within the deep hydrophobic cavity on PCNA that is responsible for recognizing the PCNA-Interacting Protein (PIP) box motif found in many of its binding partners, such as DNA polymerase δ and the cell cycle inhibitor p21.[1][2] By occupying this site, this compound directly competes with and inhibits the binding of PIP-box containing proteins, thereby disrupting processes like DNA replication.

-

The Subunit Interface Site (Adjacent to Lysine 164): A second this compound molecule binds to a shallower cavity located at the interface between two subunits of the PCNA homotrimer.[3] This binding site is critically positioned near Lysine 164 (K164), a key residue that undergoes monoubiquitination in response to DNA damage.[3] This modification is essential for recruiting specialized translesion synthesis (TLS) DNA polymerases, such as polymerase η (pol η) and REV1, to bypass DNA lesions. While this compound does not inhibit the monoubiquitination of PCNA itself, its presence at this secondary site hinders the interaction of monoubiquitinated PCNA with TLS polymerases.[3]

Quantitative Data for this compound-PCNA Interaction

Several studies have quantified the inhibitory potency of this compound on PCNA interactions. The following table summarizes the key quantitative data available.

| Parameter | Description | Value | Assay Method | Reference |

| IC50 | Concentration of this compound that inhibits 50% of PCNA/PIP-box peptide binding. | ~1 µM | Fluorescence Polarization Assay | [2] |

| IC50 | Concentration of this compound that inhibits 50% of PCNA-p15 interaction. | 13.81 ± 2.0 µM | Förster Resonance Energy Transfer (FRET) | [4] |

| Ki | Inhibition constant for this compound disrupting the PCNA-p15 interaction. | 4.21 ± 0.55 µM | FRET-based competitive binding assay | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and PCNA and its functional consequences.

Fluorescence Polarization (FP) Assay for PIP-Box Inhibition

This assay quantitatively measures the ability of this compound to competitively inhibit the interaction between PCNA and a fluorescently labeled peptide containing a PIP-box sequence.

Materials:

-

Purified recombinant human PCNA

-

Fluorescently labeled PIP-box peptide (e.g., FITC-p21 peptide)

-

This compound

-

Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

-

Black, non-binding 384-well plates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation: Prepare a 2X solution of PCNA and a 2X solution of the fluorescently labeled PIP-peptide in the assay buffer. Prepare a serial dilution of this compound at 4X the final desired concentrations.

-

Assay Setup: In each well of the 384-well plate, add:

-

10 µL of the 4X this compound dilution (or vehicle control).

-

10 µL of assay buffer.

-

10 µL of the 2X fluorescent PIP-peptide solution.

-

10 µL of the 2X PCNA solution to initiate the binding reaction.

-

-

Controls:

-

Minimum Polarization (Pmin): Wells containing only the fluorescent peptide and buffer (no PCNA).

-

Maximum Polarization (Pmax): Wells containing the fluorescent peptide, PCNA, and vehicle control (no this compound).

-

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measurement: Measure the fluorescence polarization on a suitable plate reader using appropriate excitation and emission filters for the chosen fluorophore.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro PCNA Monoubiquitination Assay

This biochemical assay is used to determine if this compound affects the ability of the E3 ligase RAD18 to monoubiquitinate PCNA at Lysine 164.

Materials:

-

Recombinant human PCNA

-

Recombinant Ubiquitin-Activating Enzyme (E1)

-

Recombinant Ubiquitin-Conjugating Enzyme (E2) - Rad6B (HHR6B)

-

Recombinant Ubiquitin Ligase (E3) - Rad18

-

Ubiquitin

-

ATP

-

Ubiquitination Reaction Buffer: 50 mM HEPES pH 7.6, 1 mM MgCl2, 0.05 mM DTT, 1 mM ATP

-

This compound

-

SDS-PAGE gels and Western blotting reagents

-

Anti-PCNA antibody

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following components in the ubiquitination reaction buffer: E1 enzyme, Rad6B, Rad18, ubiquitin, and purified PCNA.

-

Inhibitor Addition: Add this compound at various concentrations to the reaction tubes. Include a vehicle-only control.

-

Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the reaction mixture for 1 hour at 25°C.[1][5]

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

-

Analysis: Separate the reaction products by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Detection: Probe the membrane with an anti-PCNA antibody. Monoubiquitinated PCNA will appear as a distinct band with a higher molecular weight than unmodified PCNA.

-

Interpretation: Compare the intensity of the monoubiquitinated PCNA band in the this compound-treated samples to the control. No significant change indicates that this compound does not inhibit the enzymatic activity of RAD18 towards PCNA.[3]

Neutral Comet Assay for DNA Double-Strand Breaks

This single-cell gel electrophoresis assay is used to detect DNA double-strand breaks (DSBs). It is particularly useful for assessing the synergistic effect of this compound and DNA damaging agents like cisplatin.

Materials:

-

Cultured cells (e.g., U2OS)

-

Cisplatin

-

This compound

-

Low Melting Point (LMP) Agarose

-

Lysis Buffer (for neutral conditions)

-

Neutral Electrophoresis Buffer

-

DNA stain (e.g., SYBR Gold)

-

CometAssay slides

-

Electrophoresis tank

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with cisplatin for a specified time (e.g., 1 hour). Wash the cells and then incubate with this compound for a further period (e.g., 24 hours). Include controls for untreated cells, cisplatin only, and this compound only.

-

Cell Harvesting and Embedding: Harvest the cells and resuspend them in PBS. Mix the cell suspension with molten LMP agarose at 37°C. Pipette the mixture onto a CometAssay slide and allow it to solidify at 4°C.

-

Lysis: Immerse the slides in cold Lysis Buffer for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind the nucleoids.

-

Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with cold Neutral Electrophoresis Buffer. Apply a voltage (e.g., 1 V/cm) for a duration determined by optimization (e.g., 45 minutes).

-

Staining and Visualization: Gently rinse the slides and stain the DNA with a fluorescent dye. Visualize the slides using a fluorescence microscope.

-

Data Analysis: DSBs allow the DNA to migrate out of the nucleoid, forming a "comet tail." Quantify the amount of DNA in the tail relative to the head using specialized software. A significant increase in the comet tail moment in the cisplatin + this compound group compared to the single-agent controls indicates that this compound enhances the formation of DSBs.[3]

Signaling Pathways and Logical Relationships

The binding of this compound to PCNA initiates a cascade of events that impact critical cellular pathways. The following diagrams, generated using the DOT language, visualize these relationships.

This compound's Dual Inhibition Mechanism on PCNA

Caption: Dual mechanism of this compound action on PCNA.

This compound-Mediated Sensitization to DNA Damage

Caption: this compound enhances cisplatin-induced DNA damage.

This compound Modulation of the Interferon Signaling Pathway

Caption: this compound disrupts PCNA-p-STAT1 association.

Conclusion

This compound represents a significant tool for both basic research and therapeutic development. Its dual-inhibitory mechanism, targeting both the PIP-box and a novel allosteric site near K164, allows for the specific interrogation of PCNA's multifaceted roles in DNA replication and repair. The ability of this compound to sensitize cancer cells to conventional chemotherapeutics like cisplatin highlights the potential of PCNA inhibition as a promising strategy in oncology. The emerging role of PCNA in modulating the interferon signaling pathway, and the disruption of this function by this compound, opens new avenues for exploring the interplay between DNA damage responses and innate immunity. The data and protocols provided in this guide offer a comprehensive resource for advancing the study of PCNA and the development of next-generation inhibitors.

References

- 1. Rad18 guides polη to replication stalling sites through physical interaction and PCNA monoubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional characterization of Rad18 domains for Rad6, ubiquitin, DNA binding and PCNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. embopress.org [embopress.org]

An In-depth Technical Guide on T2 Amino Alcohol (T2AA): A Thyroid Hormone T3 Derivative Targeting PCNA

Executive Summary: This document provides a comprehensive technical overview of T2 Amino Alcohol (T2AA), a synthetic derivative of the thyroid hormone 3,3',5-triiodothyronine (T3). Contrary to its parental compound, this compound has been engineered to eliminate thyroid hormone activity and function as a potent inhibitor of Proliferating Cell Nuclear Antigen (PCNA). By disrupting the crucial interactions between PCNA and its partner proteins, this compound effectively stalls DNA replication and repair processes, leading to cell cycle arrest and apoptosis, particularly in cancer cells. This guide details the mechanism of action of this compound, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated molecular pathways and experimental workflows. This information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: Re-engineering a Thyroid Hormone into a Cancer Therapeutic

Thyroid hormones are critical regulators of metabolism, growth, and development. 3,3',5-triiodothyronine (T3) is the most potent of these hormones, exerting its effects primarily through nuclear thyroid hormone receptors (TRs). In a novel therapeutic approach, T3 was structurally modified to create T2 Amino Alcohol (this compound). This modification involved the replacement of the carboxylic acid group with an alcohol and the removal of the 3'-iodine atom.[1] These changes result in a molecule with virtually no affinity for thyroid hormone receptors, thereby eliminating its hormonal activity.[1] Instead, this compound was identified as a small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication and repair.[2]

Mechanism of Action: Inhibition of PCNA Interaction

This compound's primary mechanism of action is the disruption of the protein-protein interactions between PCNA and proteins containing a PCNA-interacting protein (PIP) box.[1] PCNA is a homotrimeric ring-shaped protein that encircles DNA and acts as a sliding clamp, providing a platform for the recruitment of numerous proteins involved in DNA synthesis and repair.

This compound binds to a hydrophobic pocket on PCNA that is critical for the binding of PIP-box motifs.[3] By occupying this site, this compound competitively inhibits the binding of essential proteins such as DNA polymerase δ, a key enzyme in DNA replication.[1][2] This disruption leads to the stalling of replication forks, induction of DNA replication stress, and ultimately, cell cycle arrest in the S-phase.[2] Furthermore, this compound has been shown to inhibit the interaction of PCNA with proteins involved in DNA repair, such as Pol η and REV1, which are crucial for translesion synthesis.[3][4] This dual inhibition of DNA replication and repair makes this compound a promising candidate for cancer therapy, particularly in combination with DNA-damaging agents like cisplatin.[2][3]

Quantitative Data

The following tables summarize the key quantitative parameters associated with the activity of this compound.

| Parameter | Value | Cell Lines/System | Reference |

| IC50 (PCNA/PIP-box peptide interaction) | ~1 µM | In vitro assay | [1][5] |

| Induction of S-phase cell cycle arrest | 20 µM | U2OS and HeLa cells | [2] |

| Enhancement of Cisplatin-induced DNA DSBs | 10 µM | HeLa and U2OS cells | [3] |

Table 1: Bioactivity of this compound

| Cell Line | Treatment | Effect on Clonogenic Survival | Reference |

| HeLa | Cisplatin + this compound (10 µM) | Significantly less survival than cisplatin alone | [3] |

| U2OS | Cisplatin + this compound (10 µM) | Significantly less survival than cisplatin alone | [3] |

Table 2: this compound in Combination Therapy

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

References

- 1. This compound | DNA, RNA and Protein Synthesis Inhibitors: R&D Systems [rndsystems.com]

- 2. caymanchem.com [caymanchem.com]

- 3. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | PCNA inhibitor | Probechem Biochemicals [probechem.com]

An In-depth Technical Guide to the Structural Biology of T2AA-PCNA Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional interactions between the small molecule inhibitor T2 amino alcohol (T2AA) and the Proliferating Cell Nuclear Antigen (PCNA). This compound is a promising therapeutic agent that targets fundamental processes of DNA replication and repair through its unique interaction with PCNA. This document details the molecular basis of this interaction, its downstream cellular consequences, and the key experimental methodologies used to elucidate these mechanisms.

Introduction to PCNA and the this compound Inhibitor

Proliferating Cell Nuclear Antigen (PCNA) is a homotrimeric protein that forms a ring-shaped clamp around DNA.[1] It acts as a crucial scaffold and processivity factor in DNA replication and repair, coordinating the activities of a multitude of proteins involved in these pathways.[1][2] The functional versatility of PCNA is mediated through its interactions with a host of partner proteins, many of which contain a PCNA-interacting protein (PIP) box motif.[1][3]

T2 amino alcohol (this compound) is a novel, non-peptide small molecule inhibitor of PCNA.[4][5] It was developed as a derivative of 3,3',5-triiodothyronine (T3) and designed to disrupt PCNA-protein interactions without exhibiting thyroid hormone activity.[4][5] this compound has been shown to inhibit the growth of cancer cells and sensitize them to DNA damaging agents like cisplatin, making it a molecule of significant interest in drug development.[3][4][5]

The Structural Basis of this compound-PCNA Interaction

The inhibitory action of this compound stems from its unique bimodal binding to the PCNA trimer, as revealed by X-ray crystallography.[3][6] Unlike its parent compound T3, which binds only to the PIP-box binding cavity, this compound occupies two distinct sites on the PCNA surface.[6]

-

PIP-Box Binding Cavity: One molecule of this compound binds to the deep hydrophobic pocket on PCNA that typically accommodates the PIP-box of partner proteins.[3][6] This competitive binding directly obstructs the recruitment of essential DNA replication and repair factors.

-

Homotrimer Interface: A second this compound molecule binds to a shallow cavity at the interface between PCNA subunits.[3][6] This binding site is strategically located near Lysine-164 (K164), a critical residue that undergoes monoubiquitination.[3][6] This modification is essential for the recruitment of translesion synthesis (TLS) DNA polymerases, such as Pol η and REV1, during the repair of DNA damage.[3]

This dual-site binding is crucial for this compound's mechanism of action, as it not only blocks PIP-box mediated interactions but also allosterically hinders the functions of monoubiquitinated PCNA.[3][6]

Quantitative Data on this compound-PCNA Interaction

The following table summarizes the key quantitative data related to the this compound-PCNA interaction and associated structural studies.

| Parameter | Value | Reference |

| This compound IC50 (vs. PCNA/PIP-box peptide) | ~1 µM | [1][4][5] |

| PCNA-T3 Complex Crystal Structure Resolution | 2.1 Å | [5] |

| Human PCNA Crystal Structure Resolution (PDB: 6FCM) | 2.80 Å | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound-PCNA interaction and its cellular effects.

X-ray Crystallography of the this compound-PCNA Complex

This protocol outlines the general workflow for determining the crystal structure of the this compound-PCNA complex.

-

Protein Expression and Purification: Human PCNA is overexpressed in E. coli and purified using a series of chromatography steps (e.g., ion exchange, size exclusion) to achieve high purity.

-

Complex Formation: The purified PCNA is incubated with an excess of this compound to ensure saturation of the binding sites.

-

Crystallization: The this compound-PCNA complex is subjected to extensive crystallization screening using vapor diffusion methods (hanging or sitting drop) with various commercially available or custom-made screens.[8] This involves mixing the complex with a precipitant solution and allowing it to equilibrate.[8]

-

Crystal Optimization: Once initial crystals are obtained, the conditions (e.g., precipitant concentration, pH) are optimized to produce larger, well-diffracting crystals.[8]

-

Data Collection: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.

-

Structure Determination and Refinement: The structure is solved using molecular replacement with a known PCNA structure as a search model. The this compound molecules are then fitted into the electron density map, and the entire complex is refined to produce the final atomic model.[6][7]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding affinity and kinetics of this compound to PCNA in real-time.

-

Chip Preparation: A carboxymethylated dextran sensor chip (e.g., CM5) is activated.

-

Ligand Immobilization: Purified PCNA is immobilized onto the sensor chip surface via amine coupling. The optimal pH for immobilization is first determined through pH scouting.[9]

-

Analyte Injection: A series of this compound concentrations (typically spanning a range from 0.1 to 10 times the expected Kd) are injected over the chip surface.[10] A reference flow cell without PCNA is used for background subtraction.

-

Data Acquisition: The binding of this compound to PCNA is measured as a change in resonance units (RU) over time, generating a sensorgram.[11] The sensorgram shows an association phase during this compound injection and a dissociation phase during buffer flow.[10][11]

-

Regeneration: The chip surface is regenerated between analyte injections using a mild buffer (e.g., low pH glycine) to remove bound this compound.[9]

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Immunofluorescence for PCNA Colocalization

This method is used to visualize the subcellular localization of PCNA and its interacting partners and assess the effect of this compound on these interactions.

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound, a DNA damaging agent (e.g., cisplatin), or a combination of both for the desired time.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.3% Triton X-100 in PBS to allow antibody access to intracellular proteins.[12][13]

-

Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., PBS with 5% normal goat serum) for 1 hour.[12]

-

Primary Antibody Incubation: Cells are incubated with a primary antibody against PCNA and another primary antibody against the protein of interest (e.g., Pol η, REV1) overnight at 4°C.[12]

-

Secondary Antibody Incubation: After washing with PBS, cells are incubated with fluorophore-conjugated secondary antibodies (with contrasting colors) for 1-2 hours at room temperature, protected from light.[13][14]

-

Mounting and Imaging: Coverslips are mounted on slides with an anti-fade mounting medium containing DAPI for nuclear counterstaining. Images are acquired using a confocal microscope.

-

Analysis: Colocalization of the fluorescence signals is quantified to determine the extent to which the two proteins are present in the same subcellular locations.

Neutral Comet Assay for DNA Double-Strand Breaks

This assay is used to quantify the level of DNA double-strand breaks (DSBs) induced by this compound, alone or in combination with other agents.

-

Cell Preparation: A single-cell suspension is prepared from treated and untreated cells.

-

Embedding in Agarose: Approximately 1 x 105 cells/ml are mixed with molten low-melting point agarose (at 37°C) and pipetted onto a coated microscope slide.[3] The agarose is allowed to solidify at 4°C.[3]

-

Lysis: The slides are immersed in a chilled lysis solution for 1 hour at 4°C to remove cell membranes and proteins, leaving behind nucleoids.[6][15]

-

Electrophoresis: The slides are placed in a horizontal electrophoresis tank filled with a neutral electrophoresis buffer. Electrophoresis is carried out at a low voltage (e.g., 21 volts) for about 1 hour at 4°C.[3][6]

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green). The slides are then visualized using a fluorescence microscope.

-

Analysis: The migration of fragmented DNA out of the nucleoid creates a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage. This is quantified using specialized software.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with this compound.

-

Cell Seeding: A known number of single cells are seeded into multi-well plates.

-

Treatment: The cells are treated with various concentrations of this compound, cisplatin, or a combination of both for a specified period.

-

Incubation: The treatment medium is removed, and the cells are incubated in fresh medium for 10-14 days to allow for colony formation.[5]

-

Fixing and Staining: The colonies are fixed with a solution like ethanol and then stained with a dye such as crystal violet.[5][16]

-

Colony Counting: The number of colonies (typically defined as containing at least 50 cells) in each well is counted.

-

Analysis: The surviving fraction for each treatment is calculated by normalizing the number of colonies to that of the untreated control.

Visualizing this compound's Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: this compound signaling pathway in response to DNA damage.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaksin Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. m.youtube.com [m.youtube.com]

- 6. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells [bio-protocol.org]

- 7. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells [en.bio-protocol.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]

- 10. portlandpress.com [portlandpress.com]

- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 12. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 13. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]

- 14. Protocol: Immunofluorescence Staining of Cells for Microscopy - Biotium [biotium.com]

- 15. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

T2AA's Impact on Translesion DNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Translesion DNA Synthesis (TLS) is a critical DNA damage tolerance mechanism that allows cellular replication to bypass lesions in the DNA template, albeit with a higher error rate than normal replication. This process is mediated by specialized TLS polymerases. A key regulator of TLS is the Proliferating Cell Nuclear Antigen (PCNA), a ring-shaped protein that encircles DNA and acts as a scaffold for various DNA polymerases and other factors. The small molecule T2AA (2,3,7,8-tetrachloro-dibenzo-p-dioxin-anchored acetamide) has emerged as a significant inhibitor of PCNA-protein interactions. This technical guide provides an in-depth analysis of this compound's impact on translesion DNA synthesis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and experimental workflows. This compound disrupts the crucial interaction between PCNA and TLS polymerases, leading to stalled replication forks, increased DNA damage, and enhanced sensitivity of cancer cells to DNA-damaging agents, highlighting its potential as a therapeutic agent.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from studies on this compound's impact on cellular processes related to translesion DNA synthesis.

Table 1: this compound-mediated Inhibition of Cancer Cell Growth

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration | Assay | Reference |

| U2OS | Osteosarcoma | ~20 | 24 h | Not specified | [1] |

| HeLa | Cervical Cancer | ~26 | Not specified | Growth Inhibition | [2] |

| U-2 OS | Osteosarcoma | 3.83 ± 0.49 | 24 h | Cell Proliferation | [2] |

| HeLa | Cervical Cancer | 15.48 ± 0.98 | Not specified | Cytotoxicity | [2] |

Table 2: this compound's Effect on PCNA-Protein Interactions and DNA Damage

| Parameter | Cell Line/System | This compound Concentration (µM) | Effect | Assay | Reference |

| PCNA-Pol δ3 Interaction | U2OS | 20 | Disruption of colocalization | Immunofluorescence | [1] |

| PCNA-p21 Interaction | In vitro | ~1 | Inhibition (IC50) | Pull-down assay | [3] |

| γH2AX foci formation | B16F0, EMT6, HeLa | Varies (in response to radiation) | 4- to 6-fold increase 15 min post-irradiation | Immunofluorescence | [4] |

| γH2AX foci formation | Human fibroblasts | Not specified (in response to UV and alkylating agents) | Time-dependent increase, peaking at 8-12h | Immunofluorescence | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on translesion DNA synthesis.

Immunofluorescence Staining for PCNA and γH2AX

This protocol is for visualizing the subcellular localization of PCNA and the formation of γH2AX foci, a marker for DNA double-strand breaks.

Materials:

-

Cells grown on glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.1-1% Triton X-100 in PBS

-

Blocking solution: 1-3% Bovine Serum Albumin (BSA) in PBS

-

Primary antibodies (e.g., rabbit anti-PCNA, mouse anti-γH2AX)

-

Fluorochrome-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture dish and grow to the desired confluency. Treat cells with this compound and/or other DNA damaging agents for the specified time.

-

Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.[6] This step is crucial for allowing antibodies to access intracellular antigens.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking solution for 30-60 minutes at room temperature.[6]

-

Primary Antibody Incubation: Dilute the primary antibodies in the blocking solution according to the manufacturer's instructions. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibodies in the blocking solution. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto glass slides using a drop of mounting medium. Seal the edges with nail polish.

-

Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

GST Pull-Down Assay for PCNA-Polymerase Interaction

This in vitro assay is used to determine the direct physical interaction between a GST-tagged "bait" protein (e.g., PCNA) and a "prey" protein (e.g., a TLS polymerase).

Materials:

-

Glutathione-Sepharose beads

-

GST-tagged PCNA (bait protein)

-

Cell lysate containing the prey protein (e.g., TLS polymerase) or purified prey protein

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease inhibitors)

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 10-50 mM reduced glutathione in wash buffer)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Preparation of GST-PCNA beads:

-

Wash the Glutathione-Sepharose beads with cold lysis buffer.

-

Incubate the beads with a lysate from cells overexpressing GST-PCNA or with purified GST-PCNA for 1-2 hours at 4°C with gentle rotation to allow the GST-tagged protein to bind to the beads.

-

Wash the beads three times with wash buffer to remove unbound proteins.

-

-

Interaction:

-

Add the cell lysate containing the prey protein to the GST-PCNA-bound beads.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for protein-protein interaction.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins by adding elution buffer and incubating for 10-15 minutes at room temperature.

-

Alternatively, boil the beads in SDS-PAGE sample buffer to elute the proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody specific to the prey protein. A band corresponding to the prey protein in the GST-PCNA pull-down but not in a GST-only control indicates a direct interaction. To test the effect of this compound, the compound can be included during the interaction step.

-

Neutral Comet Assay for DNA Double-Strand Breaks

The neutral comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA double-strand breaks (DSBs).

Materials:

-

Low-melting-point agarose (LMPA)

-

Normal-melting-point agarose (NMPA)

-

Comet slides or pre-coated slides

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% sodium lauryl sarcosinate, with 1% Triton X-100 and 10% DMSO added fresh, pH 10)

-

Neutral electrophoresis buffer (e.g., 90 mM Tris-borate, 2 mM EDTA, pH 8.3)

-

DNA staining solution (e.g., SYBR Gold or ethidium bromide)

Procedure:

-

Cell Preparation: After treatment with this compound and/or a DNA damaging agent, harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.

-

Embedding Cells in Agarose:

-

Mix the cell suspension with molten LMPA (at 37°C) at a 1:10 ratio (cells:agarose).

-

Quickly pipette 50-75 µL of the mixture onto a comet slide.

-

Place a coverslip over the agarose and let it solidify on a cold flat surface for 10-30 minutes.

-

-

Lysis:

-

Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the nuclear DNA (nucleoids).

-

-

Electrophoresis:

-

Wash the slides with neutral electrophoresis buffer.

-

Place the slides in a horizontal electrophoresis tank filled with cold neutral electrophoresis buffer.

-

Apply a voltage of approximately 1 V/cm for 20-40 minutes.[7] The fragmented DNA (from DSBs) will migrate out of the nucleoid, forming a "comet tail".

-

-

DNA Staining:

-

Gently rinse the slides with distilled water.

-

Stain the DNA by incubating the slides with a fluorescent DNA dye for 20-30 minutes in the dark.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software. The tail moment (product of tail length and the fraction of DNA in the tail) is a commonly used metric for DNA damage.

-

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Mechanism of this compound-induced disruption of DNA synthesis.

Caption: Workflow for investigating this compound's impact on TLS.

Caption: this compound's disruption of the translesion synthesis pathway.

Conclusion

This compound represents a promising small molecule inhibitor with a clear mechanism of action targeting the central DNA replication and repair hub, PCNA. By disrupting the interaction between PCNA and essential polymerases, particularly those involved in translesion synthesis, this compound effectively stalls DNA replication in the face of DNA damage. This leads to an accumulation of DNA double-strand breaks and ultimately pushes cancer cells towards apoptosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound and other PCNA inhibitors in cancer therapy. The ability of this compound to sensitize cancer cells to existing DNA-damaging agents makes it a particularly attractive candidate for combination therapies. Future research should focus on detailed in vivo studies to validate these findings and to explore the full therapeutic potential of targeting the translesion DNA synthesis pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Small Molecule Proliferating Cell Nuclear Antigen (PCNA) Inhibitor That Disrupts Interactions with PIP-box Proteins and Inhibits DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimal timing of a γH2AX analysis to predict cellular lethal damage in cultured tumor cell lines after exposure to diagnostic and therapeutic radiation doses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of gamma-H2AX focus formation upon treatment of cells with UV light and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arigobio.com [arigobio.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

Foundational Research of T2AA: A Novel Cancer Therapeutic Targeting PCNA

An In-depth Analysis of the Core Science Behind T2AA's Mechanism of Action and Therapeutic Potential

The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted therapies that exploit the unique vulnerabilities of cancer cells. One such promising agent that has emerged from preclinical research is this compound (T2 amino alcohol), a small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA). PCNA is a critical protein involved in DNA replication and repair, processes that are often dysregulated in cancer, making it an attractive target for therapeutic intervention. This technical guide synthesizes the foundational research on this compound, detailing its mechanism of action, experimental validation, and potential as a cancer therapeutic, particularly as a chemosensitizing agent.

Core Concept: Targeting PCNA-Mediated DNA Repair

This compound's therapeutic strategy is centered on the inhibition of translesion DNA synthesis (TLS), a DNA damage tolerance pathway that cancer cells often rely on to survive the effects of DNA-damaging chemotherapy.[1] A key regulator of TLS is the monoubiquitination of PCNA at the Lys-164 residue, which facilitates the recruitment of specialized TLS polymerases like pol η and REV1.[1] this compound has been shown to interfere with the interaction between monoubiquitinated PCNA and these TLS polymerases.[1]

Mechanism of Action

The crystal structure of PCNA in complex with this compound reveals that the small molecule binds to a hydrophobic pocket on PCNA, the same pocket that interacts with proteins containing a PCNA-interacting protein (PIP) box.[1][2] This binding action of this compound directly inhibits the interaction between PCNA and essential DNA repair proteins.[1]

Specifically, the research highlights the following key aspects of this compound's mechanism:

-

Inhibition of Monoubiquitinated PCNA Interactions: this compound hinders the interaction of TLS polymerases, such as pol η and REV1, with monoubiquitinated PCNA. It is important to note that this compound does not inhibit the monoubiquitination of PCNA itself but rather obstructs the subsequent protein-protein interactions.[1]

-

Impairment of Interstrand Cross-Link Repair: By disrupting TLS, this compound significantly delays the repair of interstrand DNA cross-links (ICLs), a lethal form of DNA damage induced by agents like cisplatin.[1]

-

Enhancement of DNA Double-Strand Breaks: The inhibition of ICL repair by this compound leads to the accumulation of DNA double-strand breaks (DSBs), a more severe form of DNA damage.[1] This is evidenced by neutral comet assays and the increased formation of colocalized foci of phospho-ATM and 53BP1, which are markers for DSBs.[1]

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: this compound's mechanism of action, interfering with PCNA-mediated DNA repair.

Experimental Validation and Quantitative Data

The foundational research on this compound has been substantiated through a series of key experiments that demonstrate its efficacy in sensitizing cancer cells to chemotherapy.

| Experimental Assay | Cell Lines | Treatment | Key Findings | Reference |

| Clonogenic Survival Assay | Cancer cells | Cisplatin, this compound, Cisplatin + this compound | This compound significantly reduced the clonogenic survival of cancer cells treated with cisplatin compared to cisplatin alone. | [1] |

| Neutral Comet Assay | Cancer cells | Cisplatin, this compound, Cisplatin + this compound | This compound significantly enhanced the formation of DNA double-strand breaks induced by cisplatin. | [1] |

| Immunofluorescence | Cancer cells | Cisplatin, this compound, Cisplatin + this compound | This compound promoted the colocalization of phospho-ATM and 53BP1 foci and upregulated phospho-BRCA1, indicating an increase in DSBs. | [1] |

| In vitro Binding Assay | Purified proteins | Monoubiquitinated PCNA, pol η fragment, this compound | This compound inhibited the binding of a purified pol η fragment to monoubiquitinated PCNA. | [1] |

| Chromatin Fractionation & Co-immunoprecipitation | Cancer cells | This compound | This compound decreased the colocalization of PCNA with pol η and REV1 on chromatin. | [1] |

| Reporter Plasmid Reactivation Assay | Cancer cells | This compound | This compound significantly delayed the reactivation of a reporter plasmid containing an ICL. | [1] |

Detailed Experimental Protocols

Clonogenic Survival Assay:

-

Cancer cells were seeded at a low density in 6-well plates.

-

After 24 hours, cells were treated with varying concentrations of cisplatin, this compound, or a combination of both.

-

The treatment medium was removed after a specified incubation period, and cells were washed with PBS.

-

Fresh medium was added, and cells were allowed to grow for 10-14 days to form colonies.

-

Colonies were fixed with methanol and stained with crystal violet.

-

Colonies containing more than 50 cells were counted, and the surviving fraction was calculated relative to untreated controls.

Neutral Comet Assay (for DSBs):

-

Cells were treated with cisplatin and/or this compound.

-

After treatment, cells were harvested and embedded in low-melting-point agarose on a microscope slide.

-

Slides were immersed in a neutral lysis buffer to remove cell membranes and proteins.

-

Electrophoresis was performed under neutral pH conditions.

-

DNA was stained with a fluorescent dye (e.g., SYBR Green).

-

Comet tails, representing fragmented DNA, were visualized by fluorescence microscopy and quantified using appropriate software.

The experimental workflow for evaluating this compound's chemosensitizing effect is depicted below.

Caption: Experimental workflow for assessing the chemosensitizing effects of this compound.

Future Directions and Therapeutic Implications

The foundational research on this compound strongly suggests its potential as a chemosensitizing agent. By inhibiting a key DNA damage tolerance pathway, this compound can enhance the efficacy of conventional DNA-damaging chemotherapies like cisplatin.[1] This approach could potentially overcome chemoresistance in some tumors and allow for the use of lower, less toxic doses of chemotherapy.

While this compound itself is a derivative of the thyroid hormone T3, it has been shown to lack hormonal activity.[2] Further preclinical and clinical studies are warranted to fully evaluate the therapeutic window and safety profile of this compound and other PCNA inhibitors. The development of molecules like AOH1160, which also targets PCNA but through a potentially different mechanism, underscores the continued interest in this therapeutic strategy.[3] The selective targeting of cancer-associated PCNA isoforms is another promising avenue of research that could lead to more targeted and less toxic therapies.[4]

References

- 1. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apimtherapeutics.com [apimtherapeutics.com]

- 3. The anti-cancer activity of a first-in-class small molecule targeting PCNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule targeting of transcription-replication conflict for selective chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Avenues: A Technical Guide to the Chemical and Biological Properties of T2AA, a Novel PCNA Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of T2 amino alcohol (T2AA), a novel small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA). This compound presents a promising opportunity for researchers, scientists, and drug development professionals in the oncology space. By disrupting the protein-protein interactions essential for DNA replication and repair, this compound demonstrates significant potential as a chemosensitizing agent, particularly in combination with DNA-damaging agents like cisplatin. This document outlines the core chemical properties of this compound, its mechanism of action, detailed experimental protocols for its characterization, and a summary of its biological activity.

Introduction to this compound: A Targeted Approach to DNA Replication and Repair

T2 amino alcohol (this compound) is a synthetic, non-peptide small molecule designed as a derivative of 3,3',5-triiodothyronine (T3) that notably lacks thyroid hormone activity.[1][2] Its primary mechanism of action is the inhibition of Proliferating Cell Nuclear Antigen (PCNA), a critical scaffolding protein in DNA replication and repair.[1][3] this compound competitively binds to the PIP-box binding pocket on PCNA, thereby disrupting its interactions with a multitude of proteins essential for these processes, including DNA polymerase δ.[1][2] This interference with the DNA replication and repair machinery leads to cell cycle arrest, induction of apoptosis, and a heightened sensitivity of cancer cells to conventional chemotherapeutics.[1][2]

Chemical Properties and Synthesis

This compound is characterized by its unique structure, which allows for specific binding to the PCNA protein.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (S)-4-(4-(2-amino-3-hydroxypropyl)-2,6-diiodophenoxy)phenol | |

| Molecular Formula | C₁₅H₁₅I₂NO₃ | |

| Molecular Weight | 527.09 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | -20°C for short-term, -80°C for long-term |

Synthesis of this compound

The synthesis of this compound is achieved through the reduction of 3,5-diiodothyronine.

Experimental Protocol: Synthesis of T2 Amino Alcohol (this compound)

This protocol is adapted from Punchihewa et al., J Biol Chem, 2012.[1]

-

Preparation of Reaction Mixture: In a dry reaction vessel under a nitrogen atmosphere, combine 5.5 ml of dry tetrahydrofuran (THF) and 5.0 ml of dry 1,4-dioxane.

-

Addition of Reducing Agent: Add 3.0 ml of a 2 M solution of lithium borohydride in THF to the mixture.

-

Activation: Cool the mixture in an ice bath and add 1.53 ml of chlorotrimethylsilane dropwise.

-

Reaction Initiation: Stir the mixture at room temperature for 15 minutes, then re-cool in an ice bath. Add 1.05 g of 3,5-diiodothyronine at once.

-

Reaction Progression: Allow the mixture to stir overnight, gradually reaching ambient temperature.

-